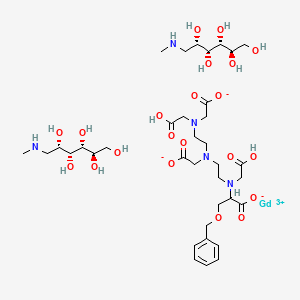
Gadobenate Dimeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadobenate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is particularly effective in imaging the liver, central nervous system, and blood vessels. This compound is known for its high relaxivity, which improves the quality of MRI images by altering the magnetic properties of nearby water molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the complexation of gadolinium ions with a ligand, typically a derivative of diethylenetriaminepentaacetic acid (DTPA). The process includes several steps:
Ligand Preparation: The ligand is synthesized by reacting diethylenetriamine with formaldehyde and chloroacetic acid.
Complexation: The ligand is then reacted with gadolinium chloride in an aqueous solution under controlled pH conditions to form the gadolinium complex.
Purification: The resulting complex is purified through recrystallization to remove impurities
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes:
Batch Processing: Large reactors are used to mix and react the starting materials.
Quality Control: High-performance liquid chromatography (HPLC) is employed to ensure the purity of the final product.
Sterilization: The final product is sterilized and formulated into an injectable solution
Chemical Reactions Analysis
Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions.
Common Reagents and Conditions:
Reagents: Diethylenetriamine, formaldehyde, chloroacetic acid, gadolinium chloride.
Conditions: Aqueous solutions, controlled pH, and temperature.
Major Products: The major product of these reactions is the gadolinium complex, which is the active component in MRI contrast agents .
Scientific Research Applications
Gadobenate dimeglumine has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in MRI to study the structure and function of various chemical compounds.
Biology: Helps in visualizing biological tissues and understanding physiological processes.
Medicine: Widely used in clinical diagnostics to detect abnormalities in the liver, brain, and blood vessels. .
Industry: Employed in the development of new imaging techniques and contrast agents
Mechanism of Action
Gadobenate dimeglumine works by altering the magnetic properties of water molecules in its vicinity. When exposed to an external magnetic field, the gadolinium ion induces a local magnetic field, which disrupts the spin characteristics of nearby water protons. This disruption enhances the contrast in MRI images, making it easier to visualize internal structures .
Comparison with Similar Compounds
Gadopentetate dimeglumine: Another gadolinium-based contrast agent with similar applications but lower relaxivity.
Gadoterate meglumine: Known for its high stability and lower risk of releasing free gadolinium ions.
Gadobutrol: Offers higher concentration and better image quality in certain applications
Uniqueness: Gadobenate dimeglumine stands out due to its higher relaxivity, which provides better image contrast and detail. It also has a unique benzene ring structure that enhances its protein-binding properties, making it particularly effective for liver imaging .
Properties
CAS No. |
172504-22-2 |
|---|---|
Molecular Formula |
C36H62GdN5O21 |
Molecular Weight |
1058.1 g/mol |
IUPAC Name |
2-[2-[carboxylatomethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C22H31N3O11.2C7H17NO5.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);2*4-13H,2-3H2,1H3;/q;;;+3/p-3/t;2*4-,5+,6+,7+;/m.00./s1 |
InChI Key |
OCDAWJYGVOLXGZ-VPVMAENOSA-K |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3] |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3] |
Color/Form |
Hygroscopic powder |
density |
1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |
melting_point |
124 °C |
Related CAS |
113662-23-0 (Parent) |
solubility |
Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















